molecular formula C24H32N6OS B11066065 N-(2-morpholin-4-ylethyl)-8-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine

N-(2-morpholin-4-ylethyl)-8-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine

Cat. No.: B11066065
M. Wt: 452.6 g/mol
InChI Key: OAYWVCDTVSMRIF-UHFFFAOYSA-N
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Description

N-(2-morpholin-4-ylethyl)-8-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its tetracyclic framework, which includes morpholine, piperidine, and thia-triaza components, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholin-4-ylethyl)-8-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine typically involves multi-step organic reactions. The process begins with the preparation of the morpholine and piperidine intermediates, followed by their coupling with the thia-triaza core. Key reaction conditions include:

    Temperature: Reactions are often conducted at elevated temperatures to facilitate the formation of the tetracyclic structure.

    Catalysts: Catalysts such as palladium or platinum may be used to enhance reaction efficiency.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. Continuous flow reactors may also be employed to optimize production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholin-4-ylethyl)-8-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or piperidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-morpholin-4-ylethyl)-8-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating various diseases.

    Biological Studies: Used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: Employed in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-morpholin-4-ylethyl)-8-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Key pathways involved include signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-morpholin-4-ylethyl)-8-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine stands out due to its unique combination of morpholine, piperidine, and thia-triaza components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H32N6OS

Molecular Weight

452.6 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-8-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine

InChI

InChI=1S/C24H32N6OS/c1-4-9-30(10-5-1)23-18-7-3-2-6-17(18)19-20-21(32-24(19)28-23)22(27-16-26-20)25-8-11-29-12-14-31-15-13-29/h16H,1-15H2,(H,25,26,27)

InChI Key

OAYWVCDTVSMRIF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C4=C2CCCC4)C5=C(S3)C(=NC=N5)NCCN6CCOCC6

Origin of Product

United States

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